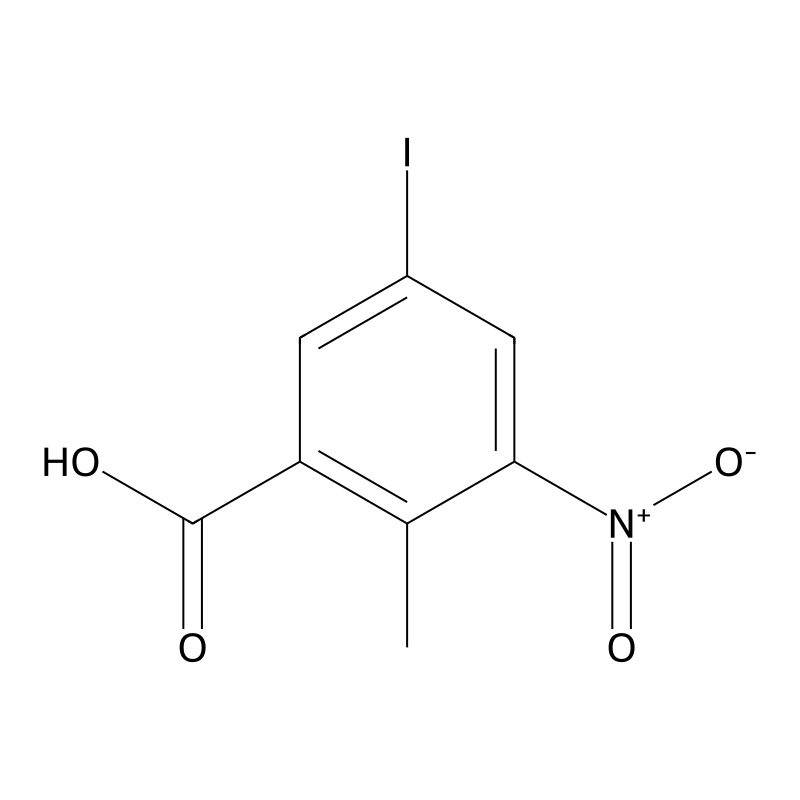

5-Iodo-2-methyl-3-nitrobenzoic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Iodo-2-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula and a molar mass of approximately 307.04 g/mol. This compound features a benzoic acid structure with three notable substituents: an iodine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position. It appears as a solid, typically described as a white to off-white crystalline powder, with a melting point ranging between 176°C and 179°C. The compound is soluble in hot acetic acid, which aids in its application in various chemical processes .

- Nucleophilic Substitution: The presence of the iodine atom makes this compound highly reactive towards nucleophiles, allowing for substitution reactions where the iodine can be replaced by other nucleophiles.

- Reduction: The nitro group can be reduced to an amine under suitable conditions, making it useful in synthetic organic chemistry.

- Esterification: The carboxylic acid group can react with alcohols to form esters, further expanding its utility in organic synthesis .

The synthesis of 5-Iodo-2-methyl-3-nitrobenzoic acid typically involves multi-step processes:

- Nitration: Starting from 2-methylbenzoic acid, nitration introduces the nitro group at the 3-position using nitric acid and sulfuric acid.

- Iodination: The nitro compound is then iodinated using iodine and an oxidizing agent like sodium nitrite to introduce the iodine atom at the 5-position.

- Purification: The resulting product is purified through recrystallization or chromatography techniques to achieve high purity levels .

5-Iodo-2-methyl-3-nitrobenzoic acid has various applications:

- Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various pharmaceutical compounds.

- Organic Synthesis: Its unique structure allows it to act as a versatile building block in organic chemistry.

- Antiseptics and Disinfectants: Due to its potential biological activity, it may be employed in formulations aimed at microbial control .

Several compounds share structural similarities with 5-Iodo-2-methyl-3-nitrobenzoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-methyl-3-nitrobenzoate | Lacks iodine; only has methyl and nitro groups | Less reactive due to absence of halogen |

| Methyl 5-bromo-2-methyl-3-nitrobenzoate | Bromine instead of iodine | Different reactivity profile compared to iodine |

| Methyl 5-chloro-2-methyl-3-nitrobenzoate | Chlorine substitution | Chlorine affects physical properties and reactivity |

| 3-Iodo-5-nitrobenzoic acid | Iodine at position 3 | Different position of iodine alters reactivity |

| 2-Iodo-5-nitrobenzoic acid | Iodine at position 2 | Positioning affects sterics and electronic properties |

The uniqueness of 5-Iodo-2-methyl-3-nitrobenzoic acid lies in its specific combination of substituents, particularly the iodine atom's influence on reactivity and potential applications in organic synthesis .